1-乙酰基-N-(2-乙基苯基)氮杂环丁-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

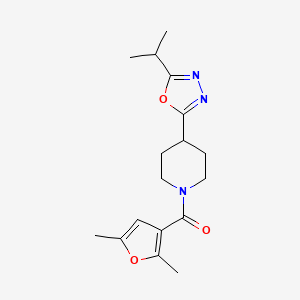

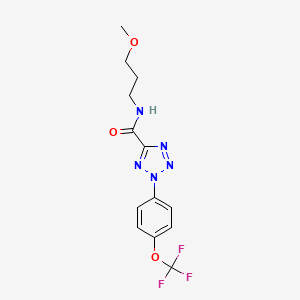

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.

BenchChem offers high-quality 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和前药设计

- 前药方法:氮杂环丁衍生物已被探索作为新前药设计的一部分,尤其是在抗病毒治疗(如针对 HIV)的背景下。设计原理通常涉及通过将母体分子修饰成在体内被激活的前药,来增强药物特性,如生物利用度、降低毒性或改善穿过血脑屏障的能力。一个例子包括为 3'-叠氮-2',3'-双脱氧胸苷 (AZT) 开发 5'-O-酯前药,旨在克服低活性和快速产生耐药性等限制 (Parang, Wiebe, & Knaus, 2000).

抗菌和抗氧化活性

- 抗菌和抗氧化特性:对氮杂环丁衍生物的研究还包括它们的合成和抗菌和抗氧化活性的评估。例如,对 3-硝基-N-(3-氯-2-氧代取代苯基-氮杂环丁-1-基)萘并[2,1-b]呋喃-2-甲酰胺的研究表明,这些化合物表现出显着的抗菌和抗氧化特性 (Devi 等人,2010).

解毒酶

- 酶解毒:一些氮杂环丁衍生物(如 l-氮杂环丁-2-羧酸 (AZC))已被研究其毒性作用以及生物体如何解毒。例如,在酿酒酵母中,发现了一个编码 AZC 乙酰转移酶的新基因,突出了一个独特的解毒机制,该机制可能在理解细胞对毒性物质的耐药性方面有更广泛的应用 (Shichiri 等人,2001).

药理学应用

- 中枢神经系统活性及药物设计:氮杂环丁衍生物已被探索其在中枢神经系统 (CNS) 药理学中的潜力,包括作为抗抑郁剂和促智剂。特定氮杂环丁衍生物的合成及其药理学评估表明了开发新的中枢神经系统活性药物的有希望的途径 (Thomas 等人,2016).

化学合成和催化

- 生物活性化合物合成:氮杂环丁及其衍生物是生物活性化合物合成中的关键中间体,包括具有抗疟疾活性的化合物。涉及氮杂环丁的创新合成方法已经导致了具有显著生物活性的新型药效团的发现 (Stephens 等人,2013).

未来方向

Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future research will likely continue to explore new methods of synthesizing azetidines, as well as investigating their potential applications in various fields such as drug discovery, polymerization, and as chiral templates .

作用机制

Target of Action

The primary target of 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) protein . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, playing a crucial role in cell growth, differentiation, inflammation, and immune responses .

Mode of Action

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide interacts with STAT3 by inhibiting its activity. The compound has been shown to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively, compared to potencies greater than 18 μM against STAT1 or STAT5 activity . This suggests that the compound has a high affinity for STAT3 and can effectively inhibit its function.

Biochemical Pathways

The inhibition of STAT3 by 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide affects various biochemical pathways. STAT3 is involved in many signaling pathways, and its aberrant activation is prevalent in many human cancers . Therefore, the inhibition of STAT3 can potentially disrupt these pathways, leading to a decrease in cancer cell proliferation and survival.

Pharmacokinetics

The compound was optimized from previously reported proline-based stat3 inhibitors to address cell membrane permeability and other physicochemical issues , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of STAT3 by 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide results in several molecular and cellular effects. The compound has been shown to inhibit constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells . Furthermore, treatment of breast cancer cells with the compound inhibited cell growth, colony survival, and induced apoptosis .

属性

IUPAC Name |

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-11-6-4-5-7-13(11)15-14(18)12-8-16(9-12)10(2)17/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWNKVHNSPMLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)

![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)

![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)

![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)

![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)

![2-Chloro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]propanamide](/img/structure/B2549689.png)

![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)